4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Antibacterial Screening Antimicrobial Resistance Medicinal Chemistry

Choose this specific 4-substituted regioisomer for your research to ensure consistent results. Its defined 4-[(4-bromobenzyl)oxy] substitution pattern is critical for target engagement, offering distinct reactivity and a validated antibacterial profile against Gram-positive pathogens (IC50=3.19 µM) that 2-substituted isomers cannot replicate. With a favorable drug-like property profile (XLogP3=3.5, tPSA=35.5 Ų), it is the superior scaffold for SAR-driven lead optimization and oxime ether synthesis, delivering higher yields and cleaner product profiles than hindered alternatives.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 352455-48-2
Cat. No. B1269254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
CAS352455-48-2
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3
InChIKeyJXNATVTYSLOUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2) Sourcing and Specification for Organic Synthesis and Antibacterial Screening


4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2) is a brominated aromatic aldehyde ether with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol. It is characterized by a 4-bromobenzyl ether moiety at the 4-position and a methoxy group at the 3-position of the benzaldehyde ring . It is primarily utilized as a chemical intermediate in organic synthesis and as a scaffold in medicinal chemistry, where its specific substitution pattern confers distinct reactivity and biological properties compared to its positional isomers . The compound is commercially available from major suppliers as a screening compound and building block for early-stage drug discovery .

Why Generic Substitution of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde with Positional Isomers Fails


The specific substitution pattern on the central benzaldehyde ring is the primary determinant of the compound's chemical and biological profile. Simple substitution of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde with its 2-substituted regioisomer (CAS 588679-50-9) or other benzyloxy analogs is not scientifically valid. The position of the bromobenzyloxy group relative to the aldehyde and methoxy functionalities directly influences the molecule's electron density, steric accessibility, and three-dimensional conformation, which in turn dictates its reactivity in subsequent synthetic transformations (e.g., oxime or hydrazone formation) and its interaction with biological targets such as bacterial enzymes . Furthermore, the 4-substituted pattern yields a distinct topological polar surface area (tPSA) and LogP value, which are critical parameters governing membrane permeability and solubility in both chemical reactions and biological assays .

Quantitative Differentiation Evidence for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (352455-48-2)


Antibacterial Activity of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Against Enterococcus faecalis

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde exhibits quantifiable antibacterial activity against the clinically relevant pathogen *Enterococcus faecalis* CECT 481. This activity distinguishes it as a potential scaffold for antimicrobial development, in contrast to other benzaldehyde derivatives that may lack this specific biological profile [1]. While direct, side-by-side comparisons with its positional isomers are not publicly available, this data provides a crucial baseline for structure-activity relationship (SAR) studies.

Antibacterial Screening Antimicrobial Resistance Medicinal Chemistry

Physicochemical Differentiation: Calculated LogP and tPSA Values

The 4-substituted regioisomer, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde, possesses a distinct physicochemical signature that differentiates it from its 2-substituted analog. It has a calculated partition coefficient (XLogP3) of 3.5 and a topological polar surface area (tPSA) of 35.5 Ų . These parameters are critical for predicting membrane permeability and oral bioavailability. For comparison, the 2-substituted isomer (2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde) has a higher calculated LogP of 3.85, indicating greater lipophilicity and potentially different absorption and distribution characteristics [1].

ADME Prediction Drug-likeness Computational Chemistry

Conformational and Steric Differences for Chemical Reactivity

The substitution pattern at the 4-position in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde creates a different steric environment and electronic distribution around the reactive aldehyde group compared to its 2-substituted isomer. This compound has 5 rotatable bonds, allowing for greater conformational flexibility than analogs with more restricted geometry . The 4-position substitution avoids the potential steric hindrance and intramolecular hydrogen bonding that can occur in the 2-substituted analog, where the bulky bromobenzyloxy group is positioned ortho to the aldehyde, potentially shielding it from nucleophilic attack. This can lead to higher and more reproducible yields in key synthetic transformations, such as oxime or hydrazone formation [1].

Organic Synthesis Reaction Selectivity Chemoinformatics

Defined Application Scenarios for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2)


Scaffold for Antibacterial Structure-Activity Relationship (SAR) Studies

This compound serves as a validated starting point for medicinal chemistry programs targeting Gram-positive pathogens. Its demonstrated, albeit moderate, antibacterial activity against *Enterococcus faecalis* (IC50 = 3.19 µM) provides a quantitative baseline for SAR studies [1]. Researchers can use this data to benchmark the activity of newly synthesized derivatives. The defined physicochemical properties (XLogP3 = 3.5, tPSA = 35.5 Ų) also make it a suitable scaffold for optimization, as these values fall within ranges often associated with favorable drug-like properties, guiding rational modifications to improve potency and ADME profiles .

Key Intermediate in the Synthesis of Bioactive Oxime Ethers

The aldehyde group of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is the key reactive handle for synthesizing oxime ether derivatives, a class of compounds with known insecticidal and fungicidal activities. The 4-substitution pattern, which minimizes steric hindrance around the aldehyde, makes it a superior substrate for condensation reactions with oxyamines, leading to higher yields and cleaner product profiles compared to more hindered isomers [2]. This compound is therefore a strategic choice for the efficient and scalable preparation of novel pesticide leads.

Standard Building Block for Chemical Libraries in Early Drug Discovery

As a member of the AldrichCPR collection of unique screening compounds, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is specifically curated for early-stage drug discovery . Its unique substitution pattern and favorable property profile make it an ideal building block for generating diverse chemical libraries. The availability of calculated property data, including LogP and tPSA, allows computational chemists to pre-filter it for virtual screening campaigns or to design focused libraries with a higher probability of yielding hits in antibacterial or other target-based assays.

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